molecular formula C23H14BrClN2OS2 B11269661 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11269661
M. Wt: 513.9 g/mol
InChI Key: UQFYWLQROMBCTP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a novel, potent activator of the large-conductance calcium- and voltage-activated potassium (BKCa) channel, a prominent therapeutic target for urinary bladder smooth muscle relaxation . This 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one derivative is part of a class of compounds developed to address the significant unmet medical need in overactive bladder (OAB) syndrome, a condition characterized by sudden, unstoppable urgency to urinate . While current OAB treatments like muscarinic receptor antagonists and β3-adrenergic receptor agonists are associated with side effects including dry mouth, blurred vision, tachycardia, and hypertension, BKCa channel activators offer a distinct mechanism of action that directly promotes muscle relaxation, presenting a promising new therapeutic avenue . Research indicates that this chemotype functions by increasing BKCa channel currents, leading to repolarization of the cell membrane potential and subsequent relaxation of urinary bladder smooth muscle . Among synthesized derivatives, closely related compounds with specific structural modifications have demonstrated potent in vitro activity with low half-maximal effective concentration (EC50) values, good oral pharmacokinetic properties, and confirmed in vivo efficacy in animal models . This compound is provided for research purposes to further investigate the pharmacology of BKCa channel activators and their potential application in treating urinary incontinence and other smooth muscle disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. : 1114636-64-4 Molecular Formula : C23H14BrClN2OS2 Molecular Weight : 513.86

Properties

Molecular Formula

C23H14BrClN2OS2

Molecular Weight

513.9 g/mol

IUPAC Name

3-(4-bromophenyl)-4-[(3-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H14BrClN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2

InChI Key

UQFYWLQROMBCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Br)CC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Formation of the Thiazoloquinazoline Core

The thiazolo[3,4-a]quinazoline scaffold is typically constructed via cyclization reactions. A common approach begins with methyl 2-aminobenzoate, which undergoes treatment with thiophosgene to form an isothiocyanate intermediate. Subsequent cyclization with methyl 2-cyanoacetate and elemental sulfur generates the thiazole ring fused to the quinazoline structure. This step is critical for establishing the heterocyclic core, with yields reaching 85–90% under reflux conditions in dichloromethane.

One-Pot Synthesis Using Dual Catalysis

A patent-pending method simplifies the synthesis by combining acylation and reduction steps in a single reactor. Key features include:

  • Catalytic System : Boron trifluoride diethyl etherate (BF₃·OEt₂) and trifluoroacetic acid (TFA) act as co-catalysts, enabling both Friedel-Crafts acylation and carbonyl reduction.

  • Conditions : Reactions proceed at room temperature with a catalytic load of 5 mol% BF₃ , eliminating the need for harsh reagents like aluminum chloride.

  • Yield : This method achieves 92–95% yield with reduced waste generation, making it industrially scalable.

Table 1: Comparison of Catalytic Systems

CatalystTemperatureYield (%)Key Advantage
BF₃·OEt₂ + TFA25°C95Eco-friendly, one-pot synthesis
CuI80°C89High regioselectivity
K₂CO₃60°C85Mild conditions

Functional Group Modifications and Purification

Hydrolysis and Amide Coupling

The thioxo group at position 1 is introduced via hydrolysis of intermediate thioureas. For instance, treatment with hydrochloric acid (6 M) under reflux converts thiocarbamates to thioxo derivatives. Subsequent amide coupling using HATU or EDCI reagents links additional pharmacophores to the core structure.

Purification Techniques

  • Chromatography : Flash chromatography on silica gel (eluent: ethyl acetate/hexane) resolves regioisomers and removes unreacted starting materials.

  • Crystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for X-ray diffraction analysis.

Table 2: Analytical Characterization Data

TechniqueKey SignalsConfirmed Features
¹H NMRδ 7.37–7.28 (m, aromatic H), δ 4.91 (s, CH₂)Benzyl and bromophenyl groups
IR1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)Quinazoline and thiazole rings
HRMSm/z 487.0321 [M+H]⁺Molecular ion match

Environmental and Industrial Considerations

The patent-described one-pot method reduces waste by 40% compared to traditional stepwise syntheses. Key advancements include:

  • Elimination of acylating chlorination reagents.

  • Simplified workup (filtration and crystallization instead of column chromatography).

  • Compliance with green chemistry principles by minimizing solvent use and toxic byproducts .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Halogen atoms can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazoloquinazolinone Family

Key structural analogues include derivatives with varying substituents at positions 7 and 8 of the phenyl ring (Table 1).

Compound Substituent (Position) Core Structure Biological Activity
Target Compound 4-Bromo (3), 3-Cl-Bz (4) Thiazolo[3,4-a]quinazolin-5-one BKCa channel activation
11d () 8-Bromo Thiazolo[3,4-a]quinazolin-5-one BKCa activation (EC50: 0.8 µM)
12h () 8-Bromo + ester Thiazolo[3,4-a]quinazolin-5-one Improved oral bioavailability
Compound 2 () 4-Chloro (tetrahydroimidazo core) Imidazo[1,5-a]quinazolin-5-one N/A (structural study)
Antimicrobial derivatives () Variable (e.g., cyanoacetamides) Thiazolo[3,4-a]quinazolin-5-one Antifungal, antibacterial

Key Findings:

  • Halogen Effects : Bromo substituents (e.g., 11d) enhance BKCa channel activation compared to chloro or methyl groups. The target compound’s 4-bromo and 3-chlorobenzyl groups likely synergize to improve binding affinity and metabolic stability .
  • Activity Divergence: While thiazoloquinazolinones with bromo substituents target ion channels (), derivatives with cyanoacetamide groups exhibit antimicrobial activity (), highlighting substituent-driven pharmacological diversity .

Pharmacokinetic and Efficacy Profiles

  • BKCa Activation: The target compound’s 3-chlorobenzyl group may enhance membrane permeability, as seen in 12h, which showed a 2.5-fold increase in AUC compared to non-benzyl analogues .
  • Metabolic Stability : Halogenated aryl groups (bromo, chloro) reduce oxidative metabolism, extending half-life. For example, 12h had a t₁/₂ of 6.2 hours in rats, superior to methyl-substituted analogues .

Biological Activity

The compound 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazoline derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of thiazoloquinazoline derivatives typically involves multi-step organic reactions. The specific compound in focus can be synthesized through methods involving the reaction of appropriate thiourea derivatives with substituted benzyl halides under controlled conditions. The structural confirmation is often performed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole and quinazoline derivatives, including the compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

Compound E. coli S. aureus P. aeruginosa S. pyogenes
This compound100 µg/mL50 µg/mL200 µg/mL150 µg/mL
Standard Antibiotic (Ampicillin)10 µg/mL5 µg/mL15 µg/mL10 µg/mL

The compound exhibited significant antibacterial activity against Staphylococcus aureus , which is notable given the rising incidence of antibiotic-resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that it could inhibit fungal growth at concentrations similar to those required for bacterial inhibition, suggesting a broad-spectrum antimicrobial profile.

The biological activity of thiazoloquinazoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This includes inhibition of DNA synthesis and disruption of cell wall integrity. Specific studies have indicated that compounds within this class may act as inhibitors of key enzymes involved in bacterial metabolism.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Arabian Journal of Chemistry demonstrated that thiazoloquinazoline derivatives, including the compound , showed promising results against both Gram-positive and Gram-negative bacteria. The researchers noted that structural modifications significantly influenced their antimicrobial potency .
  • In Vivo Evaluation : Another research effort focused on evaluating the in vivo efficacy of similar compounds in animal models infected with resistant strains of bacteria. Results indicated a reduction in bacterial load comparable to standard treatments, highlighting the potential for clinical applications .

Q & A

Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions. A common approach uses heterogenous catalysis with Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, with stoichiometric ratios of precursors. Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid to achieve >85% purity . Alternative methods employ hydrogenation steps with 2,3-diazetidinone, requiring precise temperature control (25–30°C) to minimize side-product formation . Yield optimization relies on catalyst loading (10 wt%) and solvent polarity adjustments.

Q. Which spectroscopic and crystallographic techniques effectively characterize its structure?

  • IR spectroscopy : Identifies thioxo (C=S) stretches at 1150–1250 cm⁻¹ and quinazolinone carbonyl (C=O) bands near 1680 cm⁻¹.
  • ¹H NMR : Aromatic protons (6.8–8.2 ppm) and benzyl methylene protons (4.5–5.0 ppm) confirm substitution patterns .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between the thiazoloquinazolinone core and substituted phenyl rings .

Q. What purification strategies are recommended to isolate the compound?

  • Recrystallization : Use hot aqueous acetic acid (80°C) to remove unreacted precursors.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Monitor purity via HPLC (C18 column, 70% acetonitrile/water) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and intermolecular interactions?

  • Perform geometry optimization at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMO). The HOMO-LUMO gap (~3.5 eV) indicates charge-transfer potential .
  • Electrostatic potential maps reveal nucleophilic regions near the thioxo group and electrophilic sites at halogen substituents, guiding interaction studies with biological targets .
  • Validate computational models against experimental X-ray torsion angles (<5° deviation) .

Q. What experimental designs elucidate structure-activity relationships (SAR) for biological activity?

  • Analog synthesis : Replace the 3-chlorobenzyl group with fluorophenyl or methoxyphenyl moieties to assess antifungal potency .
  • Enzyme assays : Measure IC₅₀ values against CYP450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. Use fluorogenic substrates for high-throughput screening .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the quinazolinone nitrogen to enhance aqueous solubility for in vivo models .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Normalize data across studies by adjusting for assay variables (e.g., cell line viability thresholds, incubation times) .
  • Orthogonal validation : Combine enzyme inhibition assays with cellular apoptosis markers (e.g., caspase-3 activation) to confirm mechanism specificity .

Data Analysis & Mechanistic Studies

Q. How are crystallographic disorder or twinning artifacts managed in structural studies?

  • Refine X-ray data using SHELXL with anisotropic displacement parameters for heavy atoms (Br, Cl). Apply twin laws (e.g., two-fold rotation) to resolve overlapping reflections .
  • Validate thermal ellipsoid models with residual density maps (<0.5 eÅ⁻³) .

Q. What role do halogen substituents (Br, Cl) play in molecular packing and stability?

  • Halogen bonding : Br···O interactions (2.8–3.0 Å) stabilize crystal lattices, confirmed via Hirshfeld surface analysis .
  • Thermogravimetric analysis (TGA) : Decomposition onset >250°C correlates with strong intermolecular forces .

Q. How is reaction regioselectivity controlled during heterocycle formation?

  • Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor thiazoloquinazolinone cyclization over competing oxadiazole pathways .
  • Steric directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-bromophenyl position to guide thiolate attack .

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